molecular formula C7H7BrO3S B1429272 Methyl 5-bromo-3-methoxythiophene-2-carboxylate CAS No. 181063-64-9

Methyl 5-bromo-3-methoxythiophene-2-carboxylate

Cat. No. B1429272
M. Wt: 251.1 g/mol
InChI Key: UPDYKCWNEYBRGW-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-3-methoxythiophene-2-carboxylate” is a chemical compound . It is used for research and development purposes .


Synthesis Analysis

The synthesis of “Methyl 5-bromo-3-methoxythiophene-2-carboxylate” involves combining it with other compounds such as tert-butyl 3-oxopiperazine-l-carboxylate, K3PO4, cyclohexane-1, 2-diamine, and Cul in dry dioxane .


Molecular Structure Analysis

The molecular formula of “Methyl 5-bromo-3-methoxythiophene-2-carboxylate” is C7H7BrO3S . Its InChI Code is 1S/C7H7BrO3S/c1-10-4-3-5 (8)12-6 (4)7 (9)11-2/h3H,1-2H3 .


Physical And Chemical Properties Analysis

“Methyl 5-bromo-3-methoxythiophene-2-carboxylate” is a yellow to brown solid . It has a molecular weight of 252.11 . The compound should be stored at temperatures between 2 and 8 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Routes and Derivatives : Methyl 5-bromo-3-methoxythiophene-2-carboxylate and related compounds are involved in various synthetic routes. For example, the compound has been used in the synthesis of pyrromethenes, a class of compounds with potential applications in various fields including materials science and pharmaceuticals (Rowold & MacDonald, 1978). Additionally, it has been used in the synthesis of pyridine derivatives, which are crucial in the development of compounds with potential therapeutic applications (Hirokawa, Horikawa, & Kato, 2000).

  • Catalysis and Reaction Studies : Methyl 5-bromo-3-methoxythiophene-2-carboxylate has been used to study catalytic processes, particularly in the field of organic chemistry. The compound's reactivity with various catalysts and under different conditions provides insights into reaction mechanisms and the development of new synthetic methods (Fu, Zhao, Bruneau, & Doucet, 2012).

Applications in Medicinal Chemistry

  • Antibacterial Activity : Certain derivatives of methyl 5-bromo-3-methoxythiophene-2-carboxylate have been synthesized and tested for antibacterial activity. This is indicative of the potential use of these compounds in the development of new antibacterial agents (Göksu & Uğuz, 2005).

  • Anticancer and Enzyme Inhibition : Some derivatives have shown promise in the inhibition of specific enzymes and potential anticancer activity. This suggests a role in the development of new therapeutic agents targeting specific diseases and conditions (Gulipalli et al., 2017).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : Thiophene derivatives, including those related to methyl 5-bromo-3-methoxythiophene-2-carboxylate, have been used as corrosion inhibitors. This indicates potential applications in protecting materials against corrosion, especially in industrial settings (Assad et al., 2015).

properties

IUPAC Name

methyl 5-bromo-3-methoxythiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3S/c1-10-4-3-5(8)12-6(4)7(9)11-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDYKCWNEYBRGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC(=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-3-methoxythiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Ensan, D Smil, CA Zepeda-Velázquez… - Journal of medicinal …, 2020 - ACS Publications
… A solution of 4a (80 mg, 0.167 mmol), methyl 5-bromo-3-methoxythiophene-2-carboxylate (42 mg, 0.167 mmol) (5a), [1,12-bis(diphenylphosphino)ferrocene]dichloropalladium(II)·DCM …
Number of citations: 16 pubs.acs.org
D Ensan - 2020 - search.proquest.com
… A solution of 4a (80 mg, 0.167 mmol), methyl 5-bromo-3-methoxythiophene-2-carboxylate (42 mg, 0.167 mmol) (5a), [1,12-bis(diphenylphosphino)ferrocene]dichloropalladium(II)·DCM …
Number of citations: 3 search.proquest.com

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